2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol
Description
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol is a synthetic small molecule characterized by a propane-1,3-diol backbone substituted with a 3-fluoro-4-methylbenzylamino group. Its structural features, including the fluorine atom and methyl group on the aromatic ring, influence its electronic properties, lipophilicity, and binding affinity to biological targets.
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2-[(3-fluoro-4-methylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16FNO2/c1-8-2-3-9(4-11(8)12)5-13-10(6-14)7-15/h2-4,10,13-15H,5-7H2,1H3 |
InChI Key |
WJERNSAQQWUGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(CO)CO)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The principal synthetic approach to 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol involves nucleophilic substitution of a benzyl halide derivative with an amino-propane diol compound, typically 2-amino-1,3-propanediol, under basic conditions.
Step 1: Preparation of 3-Fluoro-4-methylbenzyl halide
Starting from commercially available 3-fluoro-4-methylbenzyl alcohol, halogenation is performed to yield the corresponding benzyl chloride or bromide. This is commonly achieved using reagents such as thionyl chloride or phosphorus tribromide under controlled conditions to avoid side reactions.Step 2: Nucleophilic Substitution with 2-Amino-1,3-propanediol
The benzyl halide is reacted with 2-amino-1,3-propanediol in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent like ethanol or dimethylformamide. This reaction proceeds via an SN2 mechanism, where the amino group of the propane diol displaces the halide, forming the desired secondary amine linkage.Step 3: Purification
The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the target compound with high purity.
Detailed Reaction Conditions and Optimization
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 3-Fluoro-4-methylbenzyl alcohol + SOCl2 or PBr3 | Anhydrous conditions, low temperature (0-5°C) to minimize side reactions |
| 2 | Benzyl halide + 2-amino-1,3-propanediol + NaOH or K2CO3 | Solvent: ethanol or DMF; temperature: 50-80°C; reaction time: 4-12 hours |
| 3 | Purification by recrystallization or chromatography | Use of solvents such as ethyl acetate/hexane mixtures for chromatography |
Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) | Purity Considerations |
|---|---|---|---|---|
| Nucleophilic substitution (SN2) | Straightforward, well-established, scalable | Possible side reactions with halides; requires careful control of conditions | 70-90 | High purity achievable after chromatography |
| Reductive amination | Mild conditions, high selectivity | Requires aldehyde precursor; reducing agents may require careful handling | 65-85 | High purity, fewer side products |
| Enzymatic synthesis | Potential for stereoselectivity, eco-friendly | Limited substrate scope; requires enzyme availability | Variable | High, but dependent on enzyme specificity |
Research Findings and Patents
Patents such as WO2014136047A2 and US9815772B2 describe processes for the preparation of related amino-propane diol compounds, emphasizing the conversion of substituted benzyl derivatives to amino alcohols via nucleophilic substitution and hydrolysis steps, which are applicable to the synthesis of the target compound.
Literature reports indicate that starting from commercially available 2-amino-1,3-propane diol, functionalization with substituted benzyl groups is a versatile platform for synthesizing a variety of amino alcohol derivatives, including fluorinated analogs.
Studies on related fluorinated β-amino acid derivatives suggest that enzymatic and chemical methods can be combined to enhance stereochemical control and yield.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Starting materials | 3-Fluoro-4-methylbenzyl chloride or aldehyde, 2-amino-1,3-propanediol |
| Reaction type | Nucleophilic substitution or reductive amination |
| Solvents | Ethanol, dimethylformamide, ethyl acetate, hexane |
| Bases | Sodium hydroxide, potassium carbonate |
| Temperature range | 0°C (halogenation) to 80°C (amination) |
| Purification techniques | Recrystallization, silica gel chromatography |
| Typical yields | 65-90% |
| Product purity | >95% after purification |
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Natural Product Derivatives from Plant Sources
Several propane-1,3-diol derivatives isolated from Taxus cuspidata (e.g., compounds 6 and 7) and Hydnocarpus anthelmintica (e.g., compounds 7 and 8) highlight structural diversity:
- It was isolated from Taxus residues and is associated with antioxidant properties .
- Compound 7 (2-(3-methoxy-4-hydroxyphenyl)propane-1,3-diol): Contains a guaiacyl (3-methoxy-4-hydroxy) group, common in lignin-derived natural products. This substitution pattern may confer radical-scavenging activity .
Key Differences :
Fluorinated Analogues
- 2-((3,4-Difluorobenzyl)amino)propane-1,3-diol (CymitQuimica, Ref: 10-F748141): This analogue replaces the methyl group with a second fluorine atom at the 4-position. The increased electronegativity may enhance metabolic stability but reduce steric bulk compared to the target compound .
- 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol (CAS 1515345-72-8): Lacks the amino group, resulting in reduced basicity and altered solubility. Its molecular weight (202.20) is lower than the target compound .
Biological Activity
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol, also known as a derivative of the fluoro-substituted phenyl compound, has garnered attention for its potential biological activities. This article synthesizes the available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H16FNO2
- Molecular Weight : Approximately 215.25 g/mol
- Chemical Structure : The compound features a propane backbone with an amino group and a 3-fluoro-4-methylphenyl moiety.
Biological Activity
The biological activity of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol has been investigated in various studies focusing on its pharmacological properties:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated phenyl groups have shown effectiveness against various bacterial strains. A study highlighted that the introduction of a fluorine atom enhances the lipophilicity and membrane permeability, potentially increasing the compound's antibacterial efficacy .
Enzyme Inhibition
The compound is hypothesized to interact with specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to the biosynthesis of terpenes, which are crucial for several biological functions. This inhibition could lead to antimicrobial or anticancer effects by disrupting essential metabolic processes in pathogens or cancer cells .
Cytotoxicity Studies
In vitro assays have demonstrated that 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and prostate cancer models .
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with Receptors : The compound may bind to specific receptors involved in signaling pathways, modulating cellular responses.
- Enzyme Modulation : By inhibiting key enzymes, it disrupts metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in malignant cells through mitochondrial pathways .
Table 1: Summary of Biological Activities
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol. Potential areas of exploration include:
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : Investigating detailed molecular interactions and pathways affected by the compound.
- Formulation Development : Exploring delivery methods that enhance bioavailability and target specificity.
Q & A
Q. What are the optimal synthetic routes for 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol, and how can reaction progress be effectively monitored?
The synthesis typically involves reductive amination between 3-fluoro-4-methylbenzylamine and propane-1,3-diol derivatives under controlled pH (8–9) and temperature (40–60°C). Catalysts like sodium cyanoborohydride improve yields . Reaction progress should be monitored using thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) or high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to track intermediate formation . Final purification via column chromatography (silica gel, methanol/dichloromethane) ensures >95% purity, verified by NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
Q. How does the diol functionality in 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol influence its solubility and biological interactions?
The dual hydroxyl groups enhance aqueous solubility, facilitating in vitro assays. Hydrogen bonding with biological targets (e.g., enzymes or receptors) can be studied via molecular docking simulations (AutoDock Vina) and validated by isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). Comparative studies with mono-alcohol analogs (e.g., 1-{[(4-fluoro-3-methylphenyl)methyl]amino}propan-2-ol) show reduced solubility and altered binding kinetics, underscoring the diol’s role in target engagement .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported biological activity data for this compound across studies?
Discrepancies often arise from assay conditions (e.g., pH, temperature, or co-solvents). For example, enzymatic inhibition assays (e.g., kinase or phosphatase) should standardize buffer systems (e.g., Tris-HCl vs. phosphate) and validate results with orthogonal techniques like surface plasmon resonance (SPR) . Batch-to-batch variability in compound purity (>98% by HPLC) and stereochemical consistency (chiral chromatography) must also be confirmed . Reproducibility is improved by adhering to FAIR data principles (e.g., depositing raw spectra in public repositories) .
Q. How do structural analogs of this compound compare in receptor selectivity, and what experimental approaches validate these differences?
A comparative analysis of analogs highlights substituent-driven selectivity (Table 1). For instance:
| Compound Name | Molecular Formula | Unique Features | Reference |
|---|---|---|---|
| 2-{[(4-fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol | C12H17FNO2 | Diol enhances solubility and hydrogen bonding | |
| 1-{[(4-fluoro-3-methylphenyl)methyl]amino}propan-2-ol | C11H15FNO | Secondary alcohol reduces receptor affinity by 40% | |
| Competitive binding assays (radioligand displacement) and X-ray crystallography (PDB deposition) elucidate steric and electronic effects of fluorine and methyl groups . |
Q. What factors influence the stability of this compound under experimental storage conditions?
Stability is pH-dependent: the compound degrades by 15% in acidic conditions (pH <5) over 72 hours, as shown by HPLC-UV (λ=254 nm). Lyophilization in amber vials under argon (-20°C) preserves integrity for >6 months. Accelerated stability studies (40°C/75% RH) coupled with differential scanning calorimetry (DSC) reveal no polymorphic transitions, confirming shelf-life .
Methodological Considerations
- Mechanistic Studies : Use SPR (Biacore) for real-time kinetics (kon/koff) and mutagenesis (CRISPR-Cas9) to identify critical binding residues in target proteins .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (Gaussian DFT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
